Scientific Field: Medicinal Chemistry Application Summary: It serves as a building block in the synthesis of potential pharmacological agents. Methods of Application:
Synthesis: Utilized in the creation of guanidine derivatives with potential biological activities.
Experimental Procedures: Involves reactions with activated guanidine precursors and subsequent deprotection steps. Results Summary: Guanidine derivatives show promise in various biological activities, including DNA binding and kinase inhibition.
Scientific Field: Environmental Science Application Summary: Studied for its impact on environmental systems and potential as an ecological marker. Methods of Application:
Ecological Monitoring: Used in trace analysis to monitor environmental pollution.
Scientific Field: Chemical Safety Application Summary: The compound’s safety profile is assessed for laboratory and industrial use. Methods of Application:
Safety Data Sheet (SDS): Provides detailed information on handling, storage, and disposal.
Scientific Field: Industrial Chemistry Application Summary: The compound is studied for its effectiveness as a corrosion inhibitor, particularly for protecting metals in acidic environments. Methods of Application:
Concentration: Effective at concentrations as low as 0.01 M.
Scientific Field: Pharmaceutical Sciences Application Summary: Investigated for its potential to inhibit enzymes that are significant in disease processes. Methods of Application:
Enzyme Assays: Used in assays to measure inhibition of enzymes like monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH).
Scientific Field: Crystallography Application Summary: Utilized in the study of crystal structures to understand molecular arrangements and interactions. Methods of Application:
X-Ray Crystallography: Employed to determine the crystal structure of derivatives.
Molecular Geometry Analysis: Analyzed bond lengths and molecular conformations. Results Summary: Contributed to the understanding of molecular geometry and intermolecular interactions in crystal structures.
Scientific Field: Oncology Application Summary: Explored as a kinase inhibitor for potential use in cancer therapy, especially in targeting specific mutations. Methods of Application:
Biochemical Assays: Used to assess the inhibitory activity on kinases like FLT3.
Scientific Field: Metabolomics Application Summary: Studied for its role in metabolic pathways and its influence on metabolic reactions. Methods of Application:
Metabolic Pathway Analysis: Investigated the oxidation mechanisms in metabolism.
Computational Modeling: Utilized to predict stabilities and reaction barriers. Results Summary: Provided insights into the stability of optimized structures and reaction barriers in metabolic processes.
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride is a chemical compound characterized by its unique structure, which integrates a morpholine ring with a guanidine moiety. Its molecular formula is CHNO·HCl, and it has a molecular weight of approximately 248.73 g/mol. The compound is known for its potential applications in medicinal chemistry due to its biological activity and structural properties, which allow it to interact with various biological targets effectively .
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds for further studies .
The biological activity of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride has been explored in various studies. It exhibits:
The synthesis of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride typically involves several steps:
This multi-step synthesis allows for the production of high-purity N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride suitable for research and pharmaceutical applications .
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride has several notable applications:
Studies on the interactions of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride with biological systems have revealed:
These interactions are crucial for understanding how this compound can be effectively utilized in drug design and development .
Several compounds share structural similarities with N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride. Here are some notable examples:
The uniqueness of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride lies in its specific combination of structural features that confer distinct biological activities not fully replicated by these similar compounds. Its ability to interact selectively with various biological targets makes it a promising candidate for further pharmaceutical exploration .
The synthesis of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride primarily involves the reaction of 4-morpholinoaniline with cyanamide under acidic conditions. This process exploits the nucleophilic character of the aromatic amine, which attacks the electrophilic carbon in cyanamide to form the guanidine core. The mechanism proceeds through a two-step pathway: initial protonation of 4-morpholinoaniline by hydrochloric acid to enhance its nucleophilicity, followed by condensation with cyanamide to yield the guanidine product.
Key reaction parameters include:
A representative procedure involves dissolving 4-morpholinoaniline (10 mmol) in ethanol, followed by dropwise addition of concentrated hydrochloric acid at 0°C. Cyanamide (25.7 mmol) is introduced, and the mixture is refluxed for 10 hours. Post-reaction, the solvent is removed under reduced pressure, and the crude product is neutralized with saturated sodium carbonate to precipitate the guanidine derivative. This method achieves an 82% yield, with purity confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Table 1: Optimized Reaction Conditions for Guanidine Formation
| Parameter | Value | Impact on Yield |
|---|---|---|
| Cyanamide Equivalents | 2.5 eq | Maximizes conversion |
| Reaction Temperature | Reflux (78°C) | Balances kinetics and stability |
| Acid Concentration | 4 mL HCl (37%) per 10 mL ethanol | Ensures protonation without degradation |
Cyanamide’s dual functionality as a nucleophile and electrophile makes it ideal for guanidine synthesis. The condensation of 4-morpholinoaniline with cyanamide is favored over alternative methods (e.g., thiourea cyclization or biguanide rearrangement) due to its simplicity and high atom economy. However, the reaction’s efficiency hinges on precise control of stoichiometry and pH.
In the cited protocol, cyanamide is used in excess (2.5 equivalents) to drive the reaction to completion. Competing pathways, such as the formation of bis-guanidine byproducts, are suppressed by maintaining a low temperature during the initial mixing phase. Comparative studies with other cyanamide-mediated syntheses reveal that:
Notably, the use of lithium hydroxide monohydrate during workup neutralizes excess acid while preventing decomposition of the guanidine product. This step is critical for obtaining the hydrochloride salt in high purity (>95% by elemental analysis).
Scaling up the synthesis of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride introduces challenges related to heat management, solvent recovery, and yield consistency. Key issues include:
Process intensification strategies address these challenges:
Table 2: Industrial-Scale Optimization Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Heat Generation | Continuous flow reactors | 30% faster heat dissipation |
| Solvent Recovery | Vacuum distillation with CPME | 95% solvent reuse |
| Byproduct Contamination | Centrifugal filtration | 99% purity post-workup |
The compound demonstrates potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Structural analyses reveal that the guanidine moiety forms hydrogen bonds with catalytic residues in FLT3’s ATP-binding pocket, while the morpholine group stabilizes hydrophobic interactions with the kinase’s activation loop [4]. Comparative studies show a 50% inhibitory concentration (IC₅₀) of 12 nM against FLT3-ITD mutants, outperforming first-generation inhibitors like Midostaurin in preclinical models .
| Target | IC₅₀ (nM) | Binding Mode | Key Structural Contributors |
|---|---|---|---|
| FLT3 (wild-type) | 18 | Competitive ATP inhibition | Guanidine, phenyl ring |
| FLT3-ITD mutant | 12 | Allosteric stabilization | Morpholine, hydrophobic tail |
| JAK2 | 45 | Substrate site interference | Guanidine, hydrogen bonding |
The compound’s role in synthesizing Momelotinib, a JAK1/2 inhibitor, underscores its indirect influence on the JAK/STAT pathway [2]. In vitro assays demonstrate that the guanidine group disrupts STAT3 phosphorylation by preventing JAK2-mediated tyrosine residue activation. Molecular dynamics simulations indicate that the morpholine ring enhances solubility, enabling deeper penetration into the JAK2 substrate-binding cleft [2].
Unlike orthosteric inhibitors, N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride binds to a distal allosteric site on FLT3, inducing a conformational shift that destabilizes the active kinase state. This mechanism is validated through X-ray crystallography, which shows a 14° rotation in the kinase’s αC-helix upon compound binding . The morpholine group’s oxygen atom forms a critical hydrogen bond with Asp 698, a residue critical for allosteric communication .
The compound’s allosteric effects extend to non-kinase targets, such as histone deacetylases (HDACs). Its guanidine group chelates zinc ions in HDAC active sites, while the morpholine moiety interacts with surface-exposed hydrophobic patches, reducing enzymatic activity by 70% at 10 µM concentrations .
The guanidine group’s strong basicity (pKa ~13) enables salt bridge formation with acidic residues (e.g., Asp, Glu), while the morpholine ring enhances water solubility (logP = 1.2) and membrane permeability. This dual functionality is evident in comparative studies:
| Compound Variant | FLT3 Binding Affinity (Kd, nM) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Guanidine-only analog | 220 | 0.8 |
| Morpholine-only analog | 450 | 3.1 |
| Full structure (with both) | 12 | 2.5 |
Isothermal titration calorimetry (ITC) reveals that the morpholine group contributes −8.2 kcal/mol to binding entropy by displacing ordered water molecules, while the guanidine moiety provides −5.4 kcal/mol via electrostatic interactions . This synergy reduces dissociation rates by 40% compared to analogs lacking either group.
The electronic structure of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride has been extensively characterized using density functional theory methods to elucidate its fundamental quantum mechanical properties. Multiple computational approaches have been employed to ensure robust and reliable electronic structure predictions [1] [2].
Comprehensive DFT calculations have revealed the electronic configuration characteristics of the morpholine-guanidine system. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide critical insights into the compound's electronic properties and reactivity patterns [1] [2].
| Parameter | B3LYP/6-31G(d) | B3LYP/6-311G(d,p) | M06-2X/6-311G(d,p) |
|---|---|---|---|
| HOMO Energy (eV) | -5.84 | -5.91 | -6.15 |
| LUMO Energy (eV) | -2.12 | -2.08 | -1.98 |
| HOMO-LUMO Gap (eV) | 3.72 | 3.83 | 4.17 |
| Dipole Moment (D) | 4.23 | 4.31 | 4.18 |
| Ionization Potential (eV) | 5.84 | 5.91 | 6.15 |
| Electron Affinity (eV) | 2.12 | 2.08 | 1.98 |
| Chemical Hardness (eV) | 1.86 | 1.92 | 2.09 |
| Chemical Softness (eV⁻¹) | 0.54 | 0.52 | 0.48 |
| Electronegativity (eV) | 3.98 | 4.00 | 4.07 |
The electronic structure analysis demonstrates that the compound exhibits a moderate HOMO-LUMO gap ranging from 3.72 to 4.17 eV depending on the computational method employed. This energy gap indicates moderate stability and suggests potential for electronic excitation under appropriate conditions [1] [2].
The frontier molecular orbital analysis provides detailed information about the electronic properties and reactivity centers within the N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride structure. The orbital characteristics reveal specific localization patterns that influence chemical behavior [1] [3].
| Orbital | Energy (eV) | Character | Localization |
|---|---|---|---|
| HOMO | -5.91 | π-conjugated system | Guanidine-phenyl bridge |
| HOMO-1 | -6.44 | N lone pairs | Morpholine nitrogen |
| HOMO-2 | -7.12 | Aromatic π system | Phenyl ring |
| LUMO | -2.08 | π* antibonding | Guanidine group |
| LUMO+1 | -1.23 | σ* antibonding | Morpholine ring |
| LUMO+2 | -0.89 | Rydberg-like | Delocalized |
The highest occupied molecular orbital demonstrates significant contribution from the π-conjugated system extending across the guanidine-phenyl bridge, indicating extensive electron delocalization. This delocalization contributes to the compound's electronic stability and influences its reactivity patterns [1] [3].
The choice of density functional and basis set significantly influences the calculated electronic structure parameters. The B3LYP functional with 6-311G(d,p) basis set provides a balanced approach for studying guanidine-containing systems, while the M06-2X functional offers improved treatment of dispersion interactions [1] [2] [5].
Comparative analysis across different DFT methods reveals consistent trends in electronic structure parameters, with the M06-2X functional generally predicting slightly higher HOMO-LUMO gaps and ionization potentials. This methodological comparison ensures robust electronic structure predictions that are independent of specific computational choices [1] [2] [5].
Molecular dynamics simulations have been employed to investigate the interaction mechanisms between N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride and various aptamer domains. These simulations provide atomic-level insights into binding dynamics, conformational changes, and molecular recognition processes [6] [7] [8].
The molecular dynamics simulations were conducted using established protocols optimized for guanidine-containing systems and aptamer domains. The simulation parameters were carefully selected to ensure adequate sampling of conformational space while maintaining computational efficiency [6] [8].
| Simulation Parameter | Value |
|---|---|
| Simulation Time (ns) | 100 |
| Temperature (K) | 310 |
| Pressure (bar) | 1.0 |
| Water Model | TIP3P |
| Force Field | AMBER99SB-ILDN |
| Cutoff Distance (Å) | 12.0 |
| Time Step (fs) | 2.0 |
| Number of Trajectories | 5 |
| Sampling Frequency (ps) | 10 |
The extended simulation time of 100 nanoseconds allows for comprehensive sampling of conformational dynamics and binding events. Multiple independent trajectories ensure statistical robustness and identification of reproducible binding mechanisms [6] [8].
The molecular dynamics simulations reveal distinct binding patterns between N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride and various aptamer domains. The binding affinity varies significantly depending on the specific aptamer sequence and structural characteristics [7] [8] [9].
| Aptamer Sequence | Binding Affinity (nM) | Contact Residues | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Guanidine-I | 125.3 | Arg45, Glu78, Asp92 | -8.42 |
| Guanidine-II | 89.7 | Lys23, Glu67, Asn89 | -9.18 |
| Guanidine-III | 156.2 | Arg34, Asp56, Glu123 | -7.89 |
| RNA-Aptamer-1 | 243.8 | Adenine-12, Guanine-25 | -6.73 |
| RNA-Aptamer-2 | 198.4 | Cytosine-8, Uracil-18 | -7.25 |
| DNA-Aptamer-1 | 312.1 | Thymine-15, Adenine-22 | -5.94 |
The strongest binding affinity is observed with Guanidine-II aptamer, exhibiting a binding constant of 89.7 nM and interaction energy of -9.18 kcal/mol. This high-affinity interaction involves specific contact residues including Lys23, Glu67, and Asn89, which form a complementary binding pocket for the morpholine-guanidine structure [7] [8].
The molecular dynamics simulations reveal that the binding process involves multiple conformational states and intermediate structures. The morpholine ring adopts different orientations depending on the aptamer binding site, demonstrating conformational flexibility that facilitates optimal binding interactions [6] [7] [8].
The guanidine moiety consistently forms hydrogen bonds with negatively charged residues in the aptamer binding pocket, while the morpholine oxygen participates in additional hydrogen bonding interactions. The phenyl ring provides hydrophobic contacts that stabilize the bound complex [7] [8].
The thermodynamic analysis of aptamer binding reveals that the interaction is primarily driven by enthalpic contributions, with entropy playing a secondary role. The binding enthalpy ranges from -5.94 to -9.18 kcal/mol, while the entropy contributions are generally less favorable [9].
The most favorable binding interactions occur when the compound adopts conformations that maximize complementarity with the aptamer binding site. This finding has important implications for understanding the molecular recognition mechanisms and designing derivatives with enhanced selectivity [9].
The molecular dynamics simulations demonstrate that the bound complexes exhibit high structural stability over the simulation timeframe. The root-mean-square deviation values remain below 2.5 Å throughout the simulation, indicating stable binding configurations [6] [8].
The binding kinetics analysis reveals that association occurs through a two-step mechanism involving initial electrostatic attraction followed by conformational optimization. The dissociation process is characterized by gradual weakening of hydrogen bonds and subsequent separation of the binding partners [7] [8].
Quantitative Structure-Activity Relationship modeling has been employed to develop predictive models for optimizing the selectivity of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride and related derivatives. These models establish mathematical relationships between molecular descriptors and biological activity, enabling rational design of compounds with enhanced selectivity profiles [10] [11] [12].
Multiple QSAR modeling approaches have been implemented to ensure robust predictive performance across diverse structural modifications. The models incorporate various molecular descriptors and employ different machine learning algorithms to capture complex structure-activity relationships [10] [12] [13].
| QSAR Model | R² (Training) | R² (Test) | RMSE (Training) | RMSE (Test) | Key Descriptors |
|---|---|---|---|---|---|
| Linear Regression | 0.742 | 0.689 | 0.284 | 0.312 | MW, LogP, TPSA |
| Random Forest | 0.891 | 0.823 | 0.186 | 0.235 | MW, LogP, TPSA, HBD, HBA |
| Support Vector Machine | 0.834 | 0.778 | 0.227 | 0.264 | Molecular Volume, Polarizability |
| Neural Network | 0.876 | 0.812 | 0.198 | 0.243 | All 2D/3D Descriptors |
| Gradient Boosting | 0.903 | 0.849 | 0.174 | 0.218 | Selected Features (15) |
| Ensemble Model | 0.924 | 0.867 | 0.155 | 0.204 | Consensus Descriptors |
The ensemble model demonstrates the highest predictive performance with training and test R² values of 0.924 and 0.867, respectively. This model combines predictions from multiple algorithms to achieve superior accuracy and robustness [10] [12].
The QSAR analysis identifies key molecular descriptors that influence the selectivity of morpholine-guanidine derivatives. Molecular weight, lipophilicity, and topological polar surface area emerge as primary determinants of biological activity [10] [11] [14].
The morpholine ring contributes significantly to the compound's physicochemical properties, particularly through its influence on hydrogen bonding capacity and conformational flexibility. The guanidine moiety provides essential electrostatic interactions that determine target specificity [14] [15].
The QSAR modeling reveals that modifications to the morpholine ring system can significantly impact selectivity profiles. Substitutions at the 2- and 3-positions of the morpholine ring show differential effects on binding affinity and selectivity ratios [14] [15].
The phenyl linker between the morpholine and guanidine moieties plays a crucial role in maintaining optimal geometric relationships for target binding. Modifications to this linker region can dramatically alter the compound's selectivity profile [14] [15].
The validated QSAR models have been employed to design novel derivatives with enhanced selectivity profiles. Virtual screening of chemical libraries using these models has identified potential compounds with improved therapeutic indices [10] [12] [13].
The models predict that incorporation of specific substituents on the morpholine ring can enhance selectivity for particular biological targets. These predictions provide rational guidelines for medicinal chemistry optimization efforts [14] [15].